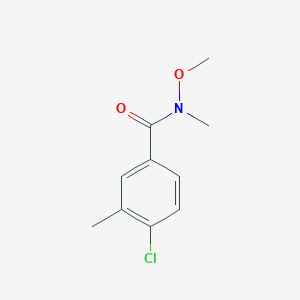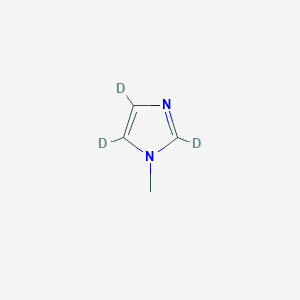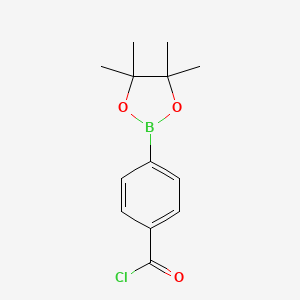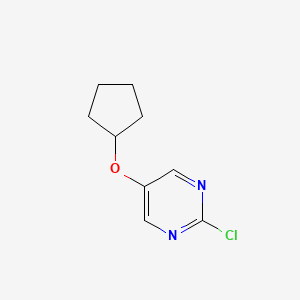
N-(méthoxy)-N,3-diméthyl-4-chlorobenzamide
Vue d'ensemble
Description
“4-chloro-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 g/mol .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-methoxy-N,3-dimethylbenzamide” can be represented by the InChI code: 1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 . This indicates the presence of a benzamide group with chlorine, methoxy, and dimethyl substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-methoxy-N,3-dimethylbenzamide” include a molecular weight of 213.66 g/mol . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Activité antioxydante
Les composés benzamides, y compris le N-(méthoxy)-N,3-diméthyl-4-chlorobenzamide, ont été trouvés pour présenter une activité antioxydante . Cette propriété peut être utile dans divers domaines tels que la conservation des aliments, les cosmétiques et les produits pharmaceutiques, où les réactions d'oxydation peuvent entraîner l'altération ou la dégradation des produits .
Activité antibactérienne
Les benzamides ont été rapportés comme montrant une activité antibactérienne . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments antibactériens .
Activité anti-inflammatoire
Les benzamides, y compris le this compound, ont été rapportés comme possédant des propriétés anti-inflammatoires . Cela pourrait les rendre utiles dans le traitement des affections caractérisées par une inflammation .
Activité antifongique
Les benzamides ont été rapportés comme présentant une activité antifongique . Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antifongiques .
Activité anti-HSV
Les benzamides ont été rapportés comme montrant une activité anti-HSV (virus de l'herpès simplex) . Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antiviraux .
Applications industrielles
Les composés amides, y compris les benzamides, sont utilisés dans divers secteurs industriels tels que le plastique, l'industrie du caoutchouc, l'industrie du papier et l'agriculture . Cela suggère que le this compound pourrait avoir des applications industrielles potentielles .
Safety and Hazards
The safety information for “4-chloro-N-methoxy-N,3-dimethylbenzamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Analyse Biochimique
Biochemical Properties
4-chloro-N-methoxy-N,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-chloro-N-methoxy-N,3-dimethylbenzamide can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-chloro-N-methoxy-N,3-dimethylbenzamide affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-methoxy-N,3-dimethylbenzamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 4-chloro-N-methoxy-N,3-dimethylbenzamide can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic or basic conditions . Long-term exposure to 4-chloro-N-methoxy-N,3-dimethylbenzamide has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates . In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where a specific dosage level must be reached before significant biological effects are observed . These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
4-chloro-N-methoxy-N,3-dimethylbenzamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The interaction of 4-chloro-N-methoxy-N,3-dimethylbenzamide with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments . The distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide can affect its biological activity, as the concentration of the compound in specific tissues determines its efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-N-methoxy-N,3-dimethylbenzamide is critical for its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 4-chloro-N-methoxy-N,3-dimethylbenzamide to these specific compartments . The localization of the compound within these organelles can influence its ability to modulate metabolic pathways and cellular functions .
Propriétés
IUPAC Name |
4-chloro-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAQQBYNHFYZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)







![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)




